E3 ligase Ligand-Linker Conjugates 3 - 2101200-09-1

E3 ligase Ligand-Linker Conjugates 3

Catalog Number: EVT-255445
CAS Number: 2101200-09-1
Molecular Formula: C₂₆H₃₅N₇O₅S
Molecular Weight: 557.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

By bringing the POI and the E3 ligase into close proximity, these conjugates facilitate the ubiquitination of the POI by the E3 ligase. This ubiquitination marks the POI for degradation by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. [, , ]

Synthesis Analysis
  • E3 Ligase Ligand Synthesis: Several well-established synthetic routes exist for common E3 ligase ligands, including those targeting cereblon (CRBN) and von Hippel-Lindau (VHL). For instance, thalidomide, lenalidomide, and pomalidomide, commonly used CRBN ligands, can be synthesized and functionalized for linker attachment. [, ]
  • Linker Incorporation: Linker attachment to the E3 ligase ligand is crucial and often involves various coupling reactions like amide bond formation or click chemistry. []
  • Conjugate Assembly: Finally, the linker-modified E3 ligase ligand is coupled to the protein-targeting ligand, typically via another set of coupling reactions. []
Molecular Structure Analysis
  • Ubiquitination: This enzymatic cascade involves the transfer of ubiquitin, a small protein, to the POI. The E3 ligase, recruited by the conjugate, catalyzes the formation of an isopeptide bond between the carboxyl terminus of ubiquitin and a lysine residue on the POI. [, , ]

  • The specific type of ubiquitin chain formed dictates the fate of the POI, with K48-linked polyubiquitination typically targeting proteins for proteasomal degradation. [, , , ]
Mechanism of Action
  • Binding: The conjugate binds to both the POI and the E3 ligase, forming a ternary complex. The linker plays a crucial role in facilitating this interaction by providing the necessary spatial orientation and flexibility. [, ]
  • Ubiquitination: The E3 ligase, brought into close proximity to the POI by the conjugate, catalyzes the transfer of ubiquitin to the POI. This process often involves multiple rounds of ubiquitination, leading to the formation of a polyubiquitin chain on the POI, typically linked through lysine 48 (K48). [, , ]
  • Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, a cellular machine responsible for degrading proteins, to recognize and degrade the POI. [, ]
Physical and Chemical Properties Analysis
  • Size: These conjugates tend to be larger than traditional small-molecule inhibitors, posing challenges in terms of cell permeability and drug-like properties. []
  • Linker properties: The linker's length, flexibility, and chemical composition influence the formation, stability, and degradation kinetics of the ternary complex. [, ]
Applications
  • Target Validation: By selectively degrading a specific protein, researchers can investigate its function in cellular pathways and disease models. For example, conjugates targeting BRD4, a protein involved in transcriptional regulation, have been instrumental in studying its role in cancer development. [, , ]
  • Studying Protein-Protein Interactions: These conjugates can help elucidate complex protein networks by disrupting specific interactions. Degrading a particular protein and observing the downstream effects can provide valuable insights into its interacting partners and their roles. [, ]
  • Probing the Ubiquitin System: Conjugates have proven invaluable for studying the ubiquitin system itself. Researchers can use these tools to investigate the function of specific E3 ligases, identify their substrates, and understand the consequences of their dysregulation. [, , , ]
Future Directions
  • Expanding the E3 Ligase Repertoire: Currently, only a limited number of E3 ligases have been successfully exploited for targeted protein degradation. Discovering new ligands for less explored E3 ligases will broaden the scope of this technology, allowing researchers to target a wider range of proteins, including previously considered "undruggable" targets. [, , , ]
  • Developing Next-Generation Conjugates: This area includes exploring novel linkers, optimizing physicochemical properties, and designing conjugates with improved selectivity and efficacy. Incorporating innovative strategies like light-controlled degradation or tissue-specific targeting will further enhance the precision and applicability of this technology. [, , ]

E3 Ligase Ligands:

Thalidomide

    Compound Description: Thalidomide is a glutamic acid derivative and an immunomodulatory drug that binds to the E3 ligase cereblon (CRBN). This binding enables the recruitment of specific proteins, marking them for ubiquitination and subsequent degradation by the proteasome []. Thalidomide and its derivatives are widely utilized in PROTAC design due to their established binding affinity for CRBN [, , , ].

Lenalidomide

    Compound Description: Lenalidomide, similar to thalidomide, is an immunomodulatory drug that binds to CRBN, influencing its substrate specificity and facilitating the degradation of target proteins []. It is used in the treatment of multiple myeloma due to its ability to induce the degradation of Ikaros and Aiolos transcription factors [].

Pomalidomide

    Compound Description: Pomalidomide, another immunomodulatory drug, binds to CRBN and exhibits antimyeloma activity []. Compared to lenalidomide, pomalidomide demonstrates higher binding affinity for CRBN and effectively recruits Ikaros to the CRBN E3 ligase complex [].

CC-220

    Compound Description: CC-220 is a CRBN E3 ligase ligand [].

Piperlongumine (PL)

    Compound Description: Piperlongumine (PL) is a natural product identified to bind multiple E3 ligases, including KEAP1 []. This discovery led to the development of PL-based PROTACs, such as compound 955, which successfully degrades CDK9 [].

dBET1

    Compound Description: dBET1 is a heterobifunctional degrader designed to target BRD4 for degradation through a CRBN-dependent mechanism []. It effectively stimulates CRBN's E3 ubiquitin–conjugating function, leading to BRD4 degradation in both mouse and human cells [].

Target Protein Ligands:

JQ1

    Compound Description: JQ1 is a potent and selective inhibitor of the BET family of bromodomain proteins [, ]. This compound has been incorporated into PROTAC designs, including CCW 28-3, to target BRD4 for degradation [].

SNS-032

    Compound Description: SNS-032 is a selective CDK9 inhibitor []. It has been conjugated with piperlongumine (PL) to create PROTAC compound 955, leading to enhanced degradation of CDK9 compared to SNS-032 alone [].

Properties

CAS Number

2101200-09-1

Product Name

E3 ligase Ligand-Linker Conjugates 3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C₂₆H₃₅N₇O₅S

Molecular Weight

557.67

InChI

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1

InChI Key

YVCURZJBLHZABY-ZRCGQRJVSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.